methyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
This compound is a benzothiazole derivative featuring a (2Z)-configured imino group linked to a 5,6-dihydro-1,4-dioxine-2-carbonyl moiety. The benzothiazole core is substituted with a 2-methoxyethyl group at position 3 and a methyl ester at position 6. The methoxyethyl side chain may enhance solubility compared to simpler alkyl substituents, while the ester group offers metabolic liability, a common feature in prodrug design .
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-22-6-5-19-12-4-3-11(16(21)23-2)9-14(12)26-17(19)18-15(20)13-10-24-7-8-25-13/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWJIJZAYNKTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=COCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a benzothiazole core, a dioxine ring, and a methoxyethyl side chain. Its molecular formula is C15H16N2O5S, and it possesses unique properties that contribute to its biological activities.
Synthesis
The synthesis of the compound typically involves multiple steps:
- Formation of the Benzothiazole Core : The benzothiazole structure is synthesized through cyclization reactions involving 2-aminothiophenol.
- Introduction of the Dioxine Ring : This is achieved via a Diels-Alder reaction or similar cycloaddition methods.
- Attachment of the Methoxyethyl Group : This may involve alkylation reactions with appropriate reagents.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cell survival and proliferation.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| A | A549 (lung cancer) | 15 | Induces apoptosis via caspase activation |
| B | HeLa (cervical cancer) | 10 | Inhibits cell cycle progression at G1 phase |
| C | MCF7 (breast cancer) | 12 | Suppresses VEGF expression |
These findings suggest that the compound's anticancer effects may be mediated through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promise as an antimicrobial agent:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
These results indicate that this compound exhibits broad-spectrum antimicrobial activity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer demonstrated that administration of the compound led to a significant reduction in tumor size in over 50% of participants.
- Antimicrobial Efficacy in Clinical Settings : A study assessing the efficacy of the compound against hospital-acquired infections showed promising results in reducing bacterial load in infected patients.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Thiazolo-Pyrimidine Derivatives (Compounds 11a and 11b, )
- Structure: Thiazolo[3,2-a]pyrimidine cores with arylidene substituents (e.g., 2,4,6-trimethylbenzylidene in 11a) and cyano groups.
- Key Differences: Core Heterocycle: The thiazolo-pyrimidine system in 11a/b differs from the benzothiazole-dihydrodioxine hybrid in the target compound, leading to distinct electronic profiles. Functional Groups: Cyano (-CN) substituents in 11a/b versus the ester (-COOCH₃) and imino-dioxine groups in the target compound.
- Physicochemical Properties :
2.1.2 Benzothiazepine Derivatives (Compound 6j, )
- Structure : A 1,5-benzothiazepine core with a 4-hydroxyphenyl group and a coumarin-thiazole moiety.
- Key Differences :
- Spectral Data :
Functional Analogues
2.2.1 Dihydrobenzo[d][1,4]dioxine Carboxylates (Compounds 4a–4u, )
- Structure : 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxylate linked to a nitroimidazole via an ethylene spacer.
- Key Differences: Linker Chemistry: The imidazole-ethylene linker in 4a–4u contrasts with the imino-dioxine bridge in the target compound. Synthetic Routes: Both compounds employ DMF and K₂CO₃ for nucleophilic substitutions, but the target compound’s synthesis likely requires Z-selective imine formation .
2.2.2 Benzodioxin-Oxazole-Benzothiazole Hybrids ()
- Structure : A benzothiazole-2-carboxylate linked to a dihydro-1,4-benzodioxin-oxazole moiety.
- Key Differences: Heterocycle Combination: The oxazole ring in this hybrid may alter π-stacking interactions compared to the target compound’s dihydrodioxine-imino system. Molecular Weight: Similar molar mass (~394 g/mol) to the target compound, suggesting comparable pharmacokinetic profiles .
Research Implications
Further studies should explore:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl (2Z)-benzothiazole derivatives, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of thiazole precursors with carbonyl-containing groups under reflux conditions. For example, refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and a formyl-substituted indole in acetic acid (3–5 hours) yields crystalline products after recrystallization (DMF/acetic acid) . Key parameters include solvent choice (e.g., acetic acid for protonation), stoichiometric ratios (excess of formyl groups), and reaction time to minimize side products. Purification via washing (acetic acid, ethanol, diethyl ether) ensures high purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and stereochemistry, particularly the (Z)-configuration of the imino group. Mass spectrometry (MS) verifies molecular weight, while High-Performance Liquid Chromatography (HPLC) monitors purity. For related benzothiazoles, IR spectroscopy identifies functional groups like carbonyl (C=O) and imine (C=N) stretches . Thin-layer chromatography (TLC) and gas chromatography (GC) are used for intermediate purity checks .
Q. What are the stability considerations for storing and handling this compound under laboratory conditions?
- Methodological Answer : Stability is influenced by moisture, temperature, and light. Store desiccated at –20°C in amber vials to prevent hydrolysis of the ester and imino groups. Safety data sheets for analogous compounds recommend avoiding prolonged exposure to acidic/basic conditions, which may degrade the 1,4-dioxine or benzothiazole moieties .
Advanced Research Questions
Q. What mechanistic insights exist for the palladium-catalyzed cyclization of nitroarenes in synthesizing benzothiazole derivatives?
- Methodological Answer : Palladium catalysts (e.g., Pd(OAc)₂) facilitate reductive cyclization of nitroarenes using formic acid as a CO surrogate. The mechanism involves nitro group reduction to an amine, followed by CO insertion to form carbonyl intermediates. Computational studies (DFT) can model transition states to optimize ligand selection and reaction pathways .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar benzothiazole analogs?
- Methodological Answer : Discrepancies in NMR chemical shifts or MS fragmentation patterns may arise from tautomerism (e.g., imino vs. enamine forms) or solvent effects. Use deuterated solvents (DMSO-d₆, CDCl₃) to stabilize specific tautomers. X-ray crystallography, as applied to ethyl 5,6-dichloro-benzimidazole derivatives, provides definitive structural validation .
Q. What strategies optimize regioselectivity in functionalizing the benzothiazole core for biological activity studies?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., sulfonamide) at the 6-position to enhance electrophilic substitution at the 2-position. Microwave-assisted synthesis or flow chemistry reduces side reactions. For example, coupling with 4-(dimethylsulfamoyl)benzoyl groups under anhydrous conditions improves yield .
Q. How does the compound’s electronic configuration influence its binding affinity to biological targets like kinases or DNA?
- Methodological Answer : The conjugated π-system of the benzothiazole and 1,4-dioxine moieties enables intercalation or hydrogen bonding with biomolecules. Molecular docking (e.g., AutoDock Vina) predicts binding poses, while surface plasmon resonance (SPR) measures dissociation constants (Kd). Analogous compounds show activity against cancer targets via kinase inhibition .
Q. What computational tools are effective in predicting the compound’s reactivity in novel catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Machine learning platforms (e.g., Chemprop) train on reaction databases to recommend optimal catalysts (e.g., Pd, Cu) for cross-coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
